7-Bromo-3-chloroquinoxalin-2-amine
Description
Properties
CAS No. |
1240622-41-6 |
|---|---|
Molecular Formula |
C8H5BrClN3 |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
7-bromo-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |
InChI Key |
DLBOXKBCHXSZGG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 7-Bromo-3-chloroquinoxalin-2-amine (hypothetical structure inferred from analogs) with structurally related halogenated amines, focusing on molecular properties, substituent effects, and functional group positioning.
Structural and Molecular Comparison
Key Observations:
Substituent Positioning: The position of halogens (Br, Cl) and functional groups (NH₂, NO₂) significantly alters electronic properties. For example, 7-Bromo-4-chloroquinolin-3-amine has a bromine at C7 and chlorine at C4, creating a steric and electronic environment distinct from the hypothetical this compound.
Molecular Weight and Polarity: Fluorinated analogs like 7-Bromo-3-chloro-5-fluoroquinolin-2-amine exhibit higher molecular weight (275.51) and polarity due to fluorine’s electronegativity, influencing solubility and bioavailability.
Quinoline vs. Quinoxaline Cores: Quinoxalines (two nitrogen atoms in a bicyclic system) are more electron-deficient than quinolines (one nitrogen), affecting their reactivity in catalytic reactions and interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Bromo-3-chloroquinoxalin-2-amine, and what starting materials are typically used?
- Methodology : The compound can be synthesized via sequential nucleophilic substitution reactions. Starting with 2,3-dichloroquinoxaline, bromination at the 7-position is achieved using bromine or brominating agents (e.g., NBS). Subsequent substitution at the 3-position with an amine group (e.g., ammonia or protected amines) under controlled temperature (50–80°C) in polar aprotic solvents like DMF or THF yields the target compound. Purity is ensured via column chromatography and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- X-ray Crystallography : Resolves crystal structure and halogen bonding interactions (if single crystals are obtainable).
- FT-IR : Identifies amine N-H stretches (~3300 cm) and C-Cl/Br vibrations .
Q. How can researchers ensure the stability of this compound during storage and reactions?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Use anhydrous solvents (e.g., dried DCM or THF) in reactions. Monitor degradation via TLC or HPLC, and employ stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and regioselectivity of this compound in cross-coupling reactions?
- Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. For example, bromine’s electron-withdrawing effect directs electrophilic attacks to the 2-amine group, while chlorine at position 3 influences π-π stacking in catalyst systems .
Q. How can contradictions in reaction yields between this compound and its analogs be systematically analyzed?
- Methodology :
- Kinetic Studies : Compare activation energies via Arrhenius plots under varying temperatures.
- Steric/Electronic Analysis : Use Hammett substituent constants () to quantify electronic effects of substituents.
- Computational Modeling : DFT or MD simulations to assess steric hindrance from bromine/chlorine groups .
Q. What experimental designs optimize regioselective functionalization of this compound for medicinal chemistry applications?
- Methodology :
- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching.
- Protection/Deprotection : Temporarily protect the 2-amine group with Boc or Fmoc to direct reactions to the 7-bromo or 3-chloro positions.
- Cross-Coupling : Suzuki-Miyaura coupling at bromine using Pd catalysts, with careful control of ligand (e.g., SPhos) and base (KCO) .
Q. How do solvent and catalyst choices influence the efficiency of phosphonylation reactions involving this compound?
- Methodology : Triethyl phosphite-mediated phosphonylation requires polar solvents (DMF or DMSO) and temperatures of 100–120°C. Catalytic iodine or CuI accelerates P-C bond formation. Monitor progress via P NMR to optimize stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
